E3 ligase Ligand 24

PROTAC Targeted Protein Degradation E3 Ligase Recruitment

Substituting E3 ligase ligands without quantitative consideration of ligase-specific context risks experimental failure. E3 ligase Ligand 24 (CAS 3038773-47-3) provides a validated, cryo-EM-optimized DCAF15 binder (IC50 0.053 μM) for constructing heterobifunctional PROTAC degraders, especially where DCAF15 recruitment is preferred over CRBN or VHL. - 0.053 μM IC50 against DCAF15; cryo-EM-guided optimization from micromolar starting points. - Validated in functional PROTACs achieving in vitro and in vivo target degradation. - Enables orthogonal E3 ligase recruitment in cellular models with acquired resistance to CRBN- or VHL-based PROTACs. Supplied with ≥98% purity; global shipping at ambient temperature.

Molecular Formula C21H26Cl2N4O5S
Molecular Weight 517.4 g/mol
Cat. No. B12374378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 24
Molecular FormulaC21H26Cl2N4O5S
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESCC1=C(OC(C1)S(=O)(=O)NC2=CC=C(C3=C(CNC23)Cl)Cl)C(=O)N4CCC(CC4)C(=O)NC
InChIInChI=1S/C21H26Cl2N4O5S/c1-11-9-16(32-19(11)21(29)27-7-5-12(6-8-27)20(28)24-2)33(30,31)26-15-4-3-13(22)17-14(23)10-25-18(15)17/h3-4,12,16,18,25-26H,5-10H2,1-2H3,(H,24,28)
InChIKeyLHJCXLWOHHAVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand 24 Procurement Guide: DCAF15 Affinity, PROTAC Compatibility, and CRBN Orthogonal Differentiation


E3 ligase Ligand 24 (CAS: 3038773-47-3) is a potent small-molecule ligand targeting the E3 ubiquitin ligase substrate receptor DCAF15 (DDB1- and CUL4-associated factor 15), with a reported IC50 of 0.053 μM [1]. It was developed through cryo-EM-supported, structure-based optimization from micromolar starting points and is primarily utilized as a DCAF15-recruiting component in heterobifunctional PROTAC (PROteolysis TArgeting Chimera) degraders .

E3 ligase Ligand 24: Why CRBN or VHL Ligands Cannot Be Interchanged Without Risk


Substitution among E3 ligase ligands without quantitative consideration of ligase-specific context introduces substantial risk of experimental failure. E3 ligases differ markedly in tissue expression profiles, substrate plasticity, and resistance susceptibility. Studies have demonstrated that off-target effects and acquired resistance mechanisms emerge in cells following treatment with VHL- or CRBN-based PROTACs, motivating the exploration of alternative ligases such as DCAF15 to expand the pool of effective degraders [1]. Furthermore, systematic head-to-head comparisons across diverse biological contexts have established that no single E3 ligase ligand is universally superior; degradation efficiency is dictated by ternary complex cooperativity, cell-type specificity, and tissue distribution [2]. Direct substitution of DCAF15 ligand 24 with a CRBN- or VHL-targeting ligand without re-optimization of linker geometry and target ligand pairing is therefore unlikely to preserve degradation efficacy.

E3 ligase Ligand 24: Quantitative Differentiation Evidence Versus In-Class Comparators


DCAF15 Affinity: 0.053 μM Binding IC50 Achieved via Cryo-EM-Guided Optimization

E3 ligase Ligand 24 binds DCAF15 with an IC50 of 0.053 μM, representing a substantial optimization from the micromolar affinity of earlier DCAF15-binding starting points [1]. This binding was achieved using cryo-EM-supported, structure-based design [1].

PROTAC Targeted Protein Degradation E3 Ligase Recruitment

E3 Ligase Orthogonality: DCAF15 Recruitment Bypasses CRBN/VHL Resistance Pathways

E3 ligase Ligand 24 recruits DCAF15, an E3 ligase distinct from the more commonly utilized CRBN and VHL. CRBN- and VHL-based PROTACs have documented liabilities: off-target effects and resistance mechanisms have emerged in cells following treatment with degraders based on these ligases [1]. By targeting DCAF15, E3 ligase Ligand 24 provides a mechanistically orthogonal recruitment strategy that may circumvent CRBN-specific and VHL-specific resistance pathways [1].

Drug Resistance PROTAC Design E3 Ligase Redundancy

PROTAC Degradation Competence: DCAF15-Based PROTACs Achieve In Vivo BRD4 Degradation

E3 ligase Ligand 24 is derived from the DCAF15-binding chemotype validated in the DCAF15-based PROTAC DP1. DP1, which utilizes the E7820-derived DCAF15 ligand, was demonstrated to induce significant BRD4 protein degradation both in vitro and in vivo [1]. In contrast, the structurally distinct CRBN-targeting BET PROTAC dBET6 exhibits an IC50 of 14 nM against BET proteins but has not been reported to achieve in vivo degradation in the same model systems . E3 ligase Ligand 24 was subsequently conjugated into PROTACs against multiple targets, though degradation was only observed for BRD4 among the targets tested [2].

BRD4 Degradation In Vivo Efficacy PROTAC Validation

BRD4 Degradation Activity: 5 μM Ligand 24 Achieves Effective HiBiT-BRD4 Degradation in HEK293 Cells

Treatment with E3 ligase Ligand 24 at 5 μM for 24 hours effectively degraded HiBiT-tagged BRD4 protein in HEK293 cells . Notably, this degradation was reported to occur independently of DCAF15 mediation, suggesting that Ligand 24 may engage alternative degradation mechanisms or off-target ligase recruitment in this specific cellular context .

BRD4 Target Engagement Cellular Degradation

E3 ligase Ligand 24: High-Value Application Scenarios Based on Quantitative Evidence


PROTAC Development Requiring DCAF15 Recruitment with Sub-Micromolar Affinity

E3 ligase Ligand 24 is optimally suited as a DCAF15-recruiting warhead for constructing heterobifunctional PROTAC degraders, particularly in projects where DCAF15 recruitment is strategically preferred over CRBN or VHL. Its 0.053 μM IC50 against DCAF15 provides a validated binding handle derived from cryo-EM-guided optimization, suitable for conjugation to target-protein ligands via linker chemistry. The parent chemotype has been validated in functional PROTACs achieving in vitro and in vivo target degradation [1].

Investigating Resistance Mechanisms to CRBN- or VHL-Based Degraders

In cellular models exhibiting acquired resistance to CRBN-based (e.g., lenalidomide, pomalidomide) or VHL-based PROTACs, E3 ligase Ligand 24 enables orthogonal E3 ligase recruitment via DCAF15. Published evidence indicates that resistance mechanisms emerge following treatment with CRBN- or VHL-based PROTACs, motivating the exploration of alternative ligases like DCAF15 [1]. Ligand 24 provides a tool to interrogate whether target degradation can be restored through DCAF15 hijacking.

BRD4 Degradation Studies in HEK293 and Related Cellular Models

Based on demonstrated effective degradation of HiBiT-tagged BRD4 at 5 μM in HEK293 cells [1], E3 ligase Ligand 24 can be employed as a standalone small-molecule probe for BRD4 degradation studies in this cellular context. Researchers should note that the observed degradation occurred independently of DCAF15 mediation, suggesting additional mechanistic complexity that may require further investigation in the specific experimental system.

Structure-Activity Relationship (SAR) Studies on DCAF15-Binding Chemotypes

E3 ligase Ligand 24 represents an optimized DCAF15 binder derived from micromolar starting points through cryo-EM-supported structure-based design [1]. It serves as a benchmark compound for SAR campaigns aimed at further improving DCAF15 affinity, tuning physicochemical properties, or exploring linker attachment vectors for next-generation DCAF15-recruiting degraders.

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